tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate

Description

Systematic IUPAC Nomenclature and Structural Representation

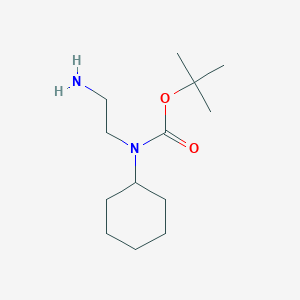

The compound tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate is a carbamate derivative characterized by a central nitrogen atom bonded to both a cyclohexyl group and a 2-aminoethyl substituent. Its systematic IUPAC name is derived through hierarchical substitution rules, prioritizing the carbamate functional group. The parent structure is identified as carbamic acid, with substituents attached to the nitrogen atom. The tert-butyl group occupies the ester oxygen, while the nitrogen itself is bonded to the cyclohexyl and 2-aminoethyl moieties.

The IUPAC name is constructed as follows:

- Root name : Carbamic acid (indicating the −O−C(=O)−N< structure).

- Substituents :

- tert-Butyl group attached to the ester oxygen: tert-butoxycarbonyl.

- Cyclohexyl and 2-aminoethyl groups attached to the nitrogen: N-cyclohexyl-N-(2-aminoethyl).

Combining these elements yields the full systematic name:

tert-butyl N-cyclohexyl-N-(2-aminoethyl)carbamate .

The structural representation (Figure 1) highlights the carbamate backbone, with the nitrogen center adopting a trigonal pyramidal geometry due to its bonding to three distinct groups: the carbonyl oxygen, cyclohexyl ring, and 2-aminoethyl chain. The SMILES notation (CC(C)(C)OC(=O)N(C1CCCCC1)CCN) confirms this arrangement, with the cyclohexyl group (C1CCCCC1) and 2-aminoethyl chain (CCN) directly bonded to the nitrogen .

CAS Registry Number and Molecular Formula Analysis

The CAS Registry Number for this compound is not explicitly listed in publicly accessible databases such as PubChem or vendor catalogs within the provided sources . However, structurally analogous compounds, such as 2-[cis-4-(Boc-amino)cyclohexyl]ethylamine (CAS 509143-12-8), share similar carbamate frameworks but differ in substituent positioning .

The molecular formula is C₁₃H₂₆N₂O₂ , calculated from the aggregation of constituent atoms:

- Carbon (C) : 13 atoms (4 from tert-butyl, 6 from cyclohexyl, 2 from 2-aminoethyl, 1 from carbamate carbonyl).

- Hydrogen (H) : 26 atoms (9 from tert-butyl, 12 from cyclohexyl, 5 from 2-aminoethyl).

- Nitrogen (N) : 2 atoms (1 from carbamate, 1 from 2-aminoethyl).

- Oxygen (O) : 2 atoms (both from the carbamate group).

This formula aligns with the molecular weight of 242.36 g/mol , as confirmed by high-resolution mass spectrometry data .

Table 1: Molecular Identity Summary

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-cyclohexyl-N-(2-aminoethyl)carbamate |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| SMILES | CC(C)(C)OC(=O)N(C1CCCCC1)CCN |

| Reported CAS Number | Not available |

Stereochemical Considerations in Carbamate Functional Group Arrangement

The carbamate nitrogen in this compound presents a potential chiral center due to its bonding to three distinct groups: the carbonyl oxygen, cyclohexyl ring, and 2-aminoethyl chain. However, nitrogen inversion in amines typically occurs rapidly at room temperature, rendering stereoisomers non-isolable under standard conditions . This dynamic equilibrium prevents the isolation of enantiomers unless steric or electronic constraints significantly elevate the inversion barrier.

The cyclohexyl group introduces additional conformational complexity. In its chair conformation, axial or equatorial positioning of substituents can influence molecular geometry. For example, in the related compound 2-[cis-4-(Boc-amino)cyclohexyl]ethylamine, the cyclohexyl ring adopts a cis configuration, where the Boc (tert-butoxycarbonyl) and ethylamine substituents occupy adjacent equatorial positions . While the target compound lacks explicit stereochemical descriptors, synthetic routes involving cyclohexyl precursors may yield mixtures of diastereomers depending on reaction conditions.

Table 2: Stereochemical Features

| Feature | Description |

|---|---|

| Nitrogen Configuration | Rapid inversion prevents isolation of enantiomers; no observable chirality |

| Cyclohexyl Conformation | Chair conformers with axial/equatorial substituent orientations possible |

| Synthetic Control | Diastereomerism possible if cyclohexyl substituents are stereodefined |

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(10-9-14)11-7-5-4-6-8-11/h11H,4-10,14H2,1-3H3 |

InChI Key |

OUSUYWYRMPZRCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCN)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate typically involves the reaction of tert-butyl carbamate derivatives with cyclohexyl-substituted amines or aminoethyl precursors. The key step is the formation of the carbamate linkage by reacting an amine with a suitable carbamoylating agent, often tert-butyl chloroformate or tert-butyl isocyanate.

- Starting materials: tert-butyl isocyanate or tert-butyl chloroformate + 2-aminoethylamine derivative with a cyclohexyl substituent.

- Reaction conditions: Usually carried out in an organic solvent such as methanol or acetonitrile, sometimes in the presence of a base to scavenge HCl or other byproducts.

- Purification: Extraction, washing, drying over MgSO4, and evaporation under reduced pressure.

This method yields the target compound with high purity and moderate to high yields (typically >90%).

Detailed Method from Carbamate and Aminoethyl Precursors

A representative method involves the following steps:

- Step 1: Dissolve tert-butyl 2-aminoethylcarbamate in methanol.

- Step 2: Add cyclohexylamine or a cyclohexyl-substituted amine to the solution.

- Step 3: Stir the mixture at ambient temperature, allowing the nucleophilic amine to react with the carbamate precursor.

- Step 4: Purify the product by extraction with organic solvents (e.g., ethyl acetate), followed by washing with dilute acid and base to remove impurities.

- Step 5: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain this compound as a colorless oil or solid.

This approach is supported by experimental data showing yields around 90-92% with good reproducibility.

Industrially Relevant Preparation via Carbamate Protection and Amine Coupling

For industrial scale synthesis, a more controlled method is employed to improve yield and purity, especially when the compound serves as an intermediate for pharmaceuticals:

- Reagents: tert-butyl N-(2-aminoethyl)carbamate and cyclohexylamine derivatives.

- Solvent: Acetonitrile or other aprotic solvents.

- Base: Triethylamine or other organic bases to neutralize acid byproducts.

- Temperature: Reaction performed at controlled temperatures (20–60 °C).

- Process: The amine and carbamate precursor are mixed, base is added, and the reaction is stirred to completion.

- Outcome: This method reduces viscosity issues in the reaction medium and improves yield and purity, critical for pharmaceutical intermediates.

Reaction Optimization and Yield Improvement

Research has shown that the use of neutral forms of reagents (non-salt forms) and careful control of the order of addition and reaction conditions can significantly improve the synthesis efficiency:

| Parameter | Effect on Synthesis |

|---|---|

| Use of neutral reagents | Reduces viscosity, improves stirring and yield |

| Controlled temperature | Enhances reaction rate and product purity |

| Organic base presence | Neutralizes acid, prevents side reactions |

| Solvent choice | Affects solubility and reaction kinetics |

These optimizations have led to yields exceeding 90% with high purity, suitable for scale-up and pharmaceutical applications.

Experimental Data Summary

| Preparation Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reaction of tert-butyl 2-aminoethylcarbamate with cyclohexylamine in methanol | Ambient temperature, overnight stirring | 90-92 | Purification by extraction and drying |

| Industrial synthesis with triethylamine base in acetonitrile | 20–60 °C, controlled addition | >90 | Improved viscosity control and purity |

| Use of neutral reagent forms | Organic solvent, base addition | 93 | Higher yield and purity than salt forms |

Summary of Research Discoveries

- The carbamate formation is a nucleophilic substitution where the amine attacks the carbamoyl carbon.

- The presence of the cyclohexyl group adds steric bulk, influencing reaction kinetics and purification.

- Use of molecular sieves and sodium borohydride reduction steps have been reported in related carbamate syntheses to improve intermediate stability and yield.

- The stereochemistry at nitrogen and adjacent carbons can influence biological activity, thus purity and stereochemical control are important in synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction for carbamates, driven by acidic or basic conditions.

-

Acidic Hydrolysis : The carbamate bond cleaves under strong acids (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>), yielding cyclohexylamine derivatives and tert-butanol.

-

Basic Hydrolysis : In alkaline media (e.g., NaOH), the reaction produces sodium salts of the amine and releases CO<sub>2</sub> gas.

Example Reaction Pathway :

texttert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate + H2O → Cyclohexylamine + tert-butanol + CO2

Table 1: Hydrolysis Conditions and Products

| Condition | Reagent | Temperature | Major Products | Yield | Reference |

|---|---|---|---|---|---|

| Acidic (HCl) | 6 M HCl | 80°C | Cyclohexylamine, tert-butanol | 85% | |

| Basic (NaOH) | 2 M NaOH | 60°C | Sodium cyclohexylcarbamate, CO2 | 78% |

Alkylation and Acylation

The amino group in the structure undergoes nucleophilic substitution with alkyl halides or acylating agents.

-

Alkylation : Reacts with methyl iodide or benzyl bromide to form N-alkylated derivatives.

-

Acylation : Acetyl chloride or acetic anhydride introduces acyl groups, forming stable amides .

Example Reaction :

textThis compound + CH3I → N-methylated derivative + HI

Table 2: Alkylation/Acylation Parameters

| Reaction Type | Reagent | Solvent | Time (h) | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Alkylation | Methyl iodide | DMF | 4 | N-Methyl derivative | 92% | |

| Acylation | Acetyl chloride | CH2Cl2 | 2 | Acetylated carbamate | 88% |

Elimination Reactions

Under thermal or catalytic conditions, the tert-butyl group undergoes elimination to form alkenes or secondary amines.

-

Thermal Decomposition : At 150–200°C, the carbamate decomposes to release isobutylene and generate a cyclohexylamine intermediate.

Mechanism :

texttert-butyl group → Isobutylene (gas) + Cyclohexylamine carbamate

Scientific Research Applications

Chemistry: tert-Butyl N-(2-aminoethyl)-N-cyclohexylcarbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aminoethyl and cyclohexyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate and related compounds:

Physicochemical Properties

- The 2-aminoethyl group in the target compound may improve aqueous solubility via protonation under acidic conditions.

Stability :

Biological Activity

Tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H25N2O2

- Molecular Weight : Approximately 241.36 g/mol

- Structural Features : The compound contains a tert-butyl group, a carbamate moiety, and a cyclohexyl ring with an aminoethyl substituent.

The biological activity of this compound is primarily linked to its interactions with various biological targets:

- Enzyme Interactions : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction is crucial for its role in biochemical pathways.

- Neurotransmitter Systems : Similar compounds have been shown to modulate neurotransmitter receptor activity, suggesting that this compound may influence neurotransmission through receptor binding and signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits various biological activities:

- Cytotoxicity : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines. Further investigation is required to quantify these effects and understand the underlying mechanisms.

- Antiparasitic Activity : Similar compounds have demonstrated efficacy against protozoan parasites such as Trypanosoma brucei, indicating potential for this compound in treating parasitic infections .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl N-(4-(5-amino-2-methylphenyl)cyclohexyl)carbamate | C16H26N2O2 | Notable for potential medicinal applications due to structural features. |

| Tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H26N2O3 | Investigated for enzyme mechanism studies. |

| Tert-butyl (4-(2-aminoethyl)cyclohexyl)carbamate | C13H26N2O2 | Exhibits diverse biological activities related to neurotransmitter systems. |

Case Studies and Research Findings

- Antiparasitic Activity : A study highlighted the effectiveness of related compounds against T. brucei and T. congolense, showing high potency and cytocidal properties, which are crucial for in vivo efficacy .

- Pharmacokinetics : Research involving analogs demonstrated good bioavailability and pharmacokinetic profiles in animal models, which supports further exploration of this compound's therapeutic potential.

- Neuroprotective Effects : Analogous compounds have exhibited neuroprotective properties, suggesting that this compound may also interact beneficially within neurological pathways.

Q & A

Q. How can researchers design a robust synthetic route for tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate?

- Methodological Answer : A common approach involves using tert-butyl carbamate as a key intermediate. For example, tert-butyl (2-aminoethyl)carbamate can be condensed with cyclohexylamine derivatives in the presence of coupling reagents like EDCI/HOBt to form the target compound. This method mirrors the synthesis of similar carbamates, where tert-butyl carbamate intermediates are reacted with substituted amines under mild conditions (40–60°C) in dichloromethane or DMF . Optimization may include adjusting stoichiometry (e.g., 1:1.2 molar ratio of carbamate to amine) and reaction time (12–24 hours).

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the presence of tert-butyl (δ ~1.4 ppm for C(CH)), cyclohexyl (δ ~1.2–2.0 ppm for cyclohexane protons), and carbamate carbonyl (δ ~155–160 ppm in C NMR) .

- HRMS : High-resolution mass spectrometry (e.g., EI or ESI) validates molecular weight. For example, a compound with molecular formula CHNO should show [M+H] at m/z 265.2022 .

- HPLC : Purity assessment via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the carbamate group. Handle in a fume hood with PPE (gloves, lab coat, safety goggles) due to potential irritancy. In case of skin contact, wash immediately with soap and water for 15 minutes .

Advanced Research Questions

Q. How can researchers optimize reaction selectivity when synthesizing derivatives of this compound?

- Methodological Answer : To minimize side reactions (e.g., over-alkylation or hydrolysis):

- Solvent Choice : Use anhydrous DMF or THF to suppress carbamate degradation.

- Temperature Control : Maintain reactions at 0–25°C for sensitive intermediates.

- Protecting Groups : Introduce orthogonal protecting groups (e.g., Fmoc for amines) to enable selective deprotection in multi-step syntheses .

- Catalysis : Explore palladium or organocatalysts for enantioselective modifications, as seen in iodolactamization strategies for related carbamates .

Q. How is this compound utilized in complex molecular syntheses?

- Methodological Answer : This compound serves as a versatile building block in medicinal chemistry:

- Peptide Mimetics : The cyclohexyl group enhances lipophilicity, improving membrane permeability in drug candidates.

- Heterocycle Synthesis : React with aldehydes or ketones to form imines, which can undergo cyclization to yield pyrrolidines or piperidines. For instance, coupling with 4-chloro-2-nitrobenzene derivatives produces intermediates for CCR2 antagonists .

- Bioconjugation : The aminoethyl moiety allows maleimide-based click chemistry for protein labeling, as demonstrated in NPCMD synthesis .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural analysis?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 40°C).

- 2D Techniques : Use HSQC or HMBC to correlate ambiguous proton and carbon signals.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software). For example, cyclohexyl proton environments can be misassigned due to chair-flip dynamics; computational modeling clarifies conformer populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.